LQZ-7F
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-amino-N-(13-oxa-10,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,14-heptaen-8-ylimino)-1,2,5-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N9O3/c15-11-10(20-25-21-11)14(24)19-18-8-6-4-2-1-3-5(6)7-9(8)17-13-12(16-7)22-26-23-13/h1-4H,(H2,15,21)(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFGZNKRRJEBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C2=NC4=NONC4=N3)N=NC(=O)C5=NON=C5N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N9O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of LQZ-7F: A Technical Guide to a Novel Survivin Dimerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LQZ-7F is a novel small-molecule inhibitor that has demonstrated significant potential as an anticancer agent by targeting the oncoprotein survivin. This technical guide delineates the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. This compound functions by directly binding to the dimerization interface of survivin, disrupting its homodimerization, which subsequently leads to proteasome-dependent degradation of the survivin protein. This cascade of events culminates in the induction of spontaneous apoptosis and mitotic arrest in cancer cells, highlighting a promising therapeutic strategy for a variety of human cancers.
Introduction to Survivin as a Therapeutic Target
Survivin is a member of the inhibitor of apoptosis proteins (IAPs) family and is characterized by its dual role in both suppressing apoptosis and regulating cell division.[1] It is highly expressed in the majority of human cancers while being largely absent in terminally differentiated normal tissues, making it an attractive target for cancer therapy.[1][2] Furthermore, survivin is implicated in tumor cell resistance to conventional chemotherapy and radiation.[1][2] The preclinical downregulation of survivin expression or function has been shown to reduce tumor growth, induce apoptosis, and sensitize cancer cells to therapeutic agents.[1]
Mechanism of Action of this compound
This compound is a lead compound identified through computational analysis and in-silico screening designed to target the survivin dimerization interface.[2][3] Its mechanism of action can be summarized in the following key steps:
-
Direct Binding to Survivin: this compound directly binds to the hydrophobic core residues, specifically targeting Leu98 and Phe101, within the dimerization interface of the survivin protein.[1][2][4]
-
Inhibition of Homodimerization: By occupying this critical interface, this compound prevents the formation of survivin homodimers.[1][2]
-
Proteasome-Dependent Degradation: The disruption of dimerization exposes the hydrophobic core of survivin, leading to its subsequent ubiquitination and degradation by the proteasome.[1][2][3] This action is specific to the protein level, as this compound does not affect survivin mRNA levels.[1][2]
-
Induction of Apoptosis and Mitotic Arrest: The depletion of cellular survivin levels triggers spontaneous apoptosis in cancer cells.[3][5] Additionally, this compound has been observed to disrupt the structure of microtubules and cause mitotic arrest, consistent with the known roles of survivin in cell cycle progression.[3][5]
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 1.3 - 2.99 |
| C4-2 | Prostate Cancer | 2.47 - 2.74 |
| DU145 | Prostate Cancer | ~25 |
| HL-60 | Acute Myeloid Leukemia | Data not specified |
| MDA-MB-231 | Breast Cancer | ~1.0 |
| HCT116 | Colon Cancer | ~0.8 |
| A549 | Lung Cancer | ~0.4 |
| PANC-1 | Pancreatic Cancer | ~1.2 |
| OVCAR-3 | Ovarian Cancer | ~0.9 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: To determine the IC50 values, human cancer cell lines are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. After incubation, the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to untreated controls.[3]
-
Methylene (B1212753) Blue Survival Assay: Cancer cells are treated with this compound for a defined period. Following treatment, the cells are fixed and stained with a methylene blue solution. The dye is then eluted, and the absorbance is measured to quantify the number of surviving cells.[6]
Colony Formation Assay
This assay assesses the long-term effects of this compound on the proliferative capacity of cancer cells. Cells are seeded at a low density in 6-well plates and treated with different concentrations of this compound. The cells are then allowed to grow for a period of 1-2 weeks, with the medium being replaced as needed. At the end of the incubation period, the colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies containing at least 50 cells is then counted.[3]
Western Blot Analysis
To investigate the effect of this compound on protein expression levels, cancer cells are treated with the compound for various time points. Total cell lysates are prepared, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., survivin, cleaved PARP, actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
Cycloheximide (CHX) Chase Assay
This experiment is performed to determine the stability of the survivin protein following treatment with this compound. Cancer cells are pre-treated with this compound, followed by the addition of cycloheximide, a protein synthesis inhibitor. Cell lysates are collected at different time points after CHX addition and subjected to Western blot analysis to monitor the degradation rate of survivin.[7]
Pull-Down Assay
To confirm the direct binding of this compound to survivin, a pull-down assay is conducted. This compound is immobilized on CNBr-activated Sepharose beads. The beads are then incubated with purified recombinant survivin protein or cell lysates containing survivin. After washing to remove non-specific binding, the proteins bound to the beads are eluted and analyzed by SDS-PAGE and silver staining or Western blotting to detect the presence of survivin.[3][7]
In Vivo Xenograft Tumor Model
To evaluate the in vivo efficacy of this compound, human cancer cells (e.g., PC-3) are subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID). Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of this compound (e.g., 25 mg/kg) at regular intervals (e.g., once every 3 days). The tumor volume and body weight of the mice are monitored throughout the study. At the end of the experiment, the tumors are excised, weighed, and may be used for further analysis, such as Western blotting to assess survivin levels in the tumor tissue.[3][5]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising preclinical candidate that effectively targets the survivin dimerization interface, a novel strategy for inhibiting this "undruggable" oncoprotein.[3][4] Its ability to induce proteasome-dependent degradation of survivin, leading to apoptosis and mitotic arrest in a variety of cancer cell lines, underscores its potential as a broad-spectrum anticancer agent. Further investigation and development of this compound and its analogs are warranted to translate these promising preclinical findings into clinical applications. Additionally, a hydrolysis product of this compound, termed LQZ-7F1, has shown even greater potency, suggesting that this compound could serve as a prodrug.[6]
References
- 1. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of LQZ-7F in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LQZ-7F is a novel small-molecule inhibitor that has demonstrated significant potential as an anti-cancer agent through its ability to induce apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role as a survivin dimerization inhibitor. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its efficacy, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Survivin Dimerization
This compound's primary mechanism of action is the disruption of the homodimerization of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2][3] Survivin is overexpressed in a wide range of human cancers and plays a dual role in both inhibiting apoptosis and regulating cell division.[1][4] By targeting the dimerization interface of survivin, this compound promotes its proteasome-dependent degradation.[1][2][4] This leads to a cascade of events including mitotic arrest and ultimately, the induction of spontaneous apoptosis in cancer cells.[1][5]
The inhibition of survivin dimerization by this compound represents a promising strategy for targeting a protein previously considered "undruggable" due to its lack of enzymatic activity.[1][2] This approach offers a novel therapeutic avenue for various malignancies.
Quantitative Data Summary
The efficacy of this compound has been quantified across multiple cancer cell lines. The following tables summarize the key findings from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 2.99 | [5] |
| C4-2 | Prostate Cancer | 2.47 | [5] |
| Multiple Human Cancer Cell Lines | Leukemia, Breast, Colon, Lung, Pancreas, Ovary | 0.4 - 4.4 | [1][4][5] |
| DU145 | Prostate Cancer | ~25 | [5] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Apoptosis Rate | Reference |
| PC3 | This compound | 54% to 69% | [5] |
| HL-60 | This compound | 66% to 98% | [5] |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Cancer Cell Line | Treatment Regimen | Outcome | Reference |
| NOD/SCID Mice | PC-3 | 25 mg/kg i.p. injection every 3 days for 24 days | Inhibition of xenograft tumor growth | [1][5] |
Key Experimental Protocols
This section provides an overview of the methodologies used to evaluate the apoptotic effects of this compound.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan (B1609692) crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., survivin, cleaved PARP, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Xenograft Tumor Model
In vivo efficacy is assessed using immunodeficient mice bearing human tumor xenografts.
-
Cell Implantation: Human cancer cells (e.g., PC-3) are subcutaneously injected into the flanks of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to treatment and control groups. This compound is administered via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry or western blotting to assess survivin levels.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Evaluating this compound.
Caption: this compound-Induced Apoptotic Signaling.
Conclusion and Future Directions
This compound has emerged as a potent inducer of apoptosis in cancer cells through its novel mechanism of inhibiting survivin dimerization. The data presented in this guide underscore its potential as a therapeutic agent. Further research should focus on optimizing its pharmacological properties, exploring its efficacy in a broader range of cancer types, and investigating potential synergistic effects with existing chemotherapeutic agents to overcome drug resistance.[2][6] The development of this compound and its analogues could provide a much-needed therapeutic option for various malignancies.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimization of Survivin Dimerization Inhibitors for the Treatment of Docetaxel-Resistant Prostate Cancer [scholarworks.indianapolis.iu.edu]
In-Silico Discovery and Computational Analysis of LQZ-7F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-silico screening and computational analysis of LQZ-7F, a small molecule inhibitor targeting the oncoprotein survivin. This document details the computational methodologies that led to its discovery, the experimental protocols for its validation, and a summary of its biological activity.
Introduction
Survivin is a member of the inhibitor of apoptosis (IAP) family of proteins and is a key player in both cell division and the inhibition of apoptosis.[1] Its overexpression is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[1][2] this compound was identified through a computational, structure-based drug design approach aimed at disrupting the homodimerization of survivin, a process essential for its function.[2][3] By targeting the dimerization interface, this compound induces proteasome-dependent degradation of survivin, leading to mitotic arrest and apoptosis in cancer cells.[3][4]
Data Presentation: Biological Activity of this compound and Analogs
The following tables summarize the quantitative data regarding the cytotoxic and inhibitory activity of this compound and its related compounds against various human cancer cell lines.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.99[5] |
| C4-2 | Prostate Cancer | 2.47[5] |
| DU145 | Prostate Cancer | ~25[5] |
| HL-60 | Promyelocytic Leukemia | Not specified |
| General Range | Multiple Cancer Cell Lines | 0.4 - 4.4 [3] |
Table 2: Comparative IC50 Values of this compound and its Hydrolysis Product, LQZ-7F1
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | PC-3 | Prostate Cancer | 2.99[5] |
| LQZ-7F1 | PC-3 | Prostate Cancer | Submicromolar |
| This compound | C4-2 | Prostate Cancer | 2.74[5] |
| LQZ-7F1 | C4-2 | Prostate Cancer | Submicromolar |
Computational and Experimental Protocols
This section details the methodologies employed in the discovery and validation of this compound.
In-Silico Screening and Molecular Docking
The identification of this compound's precursor, LQZ-7, was achieved through a large-scale in-silico screening of a compound library against the dimerization interface of survivin.[6] The following protocol is a representative methodology based on the tools and techniques commonly used for such purposes.
Protocol: Virtual Screening with AutoDock Vina
-
Receptor Preparation:
-
Obtain the crystal structure of the survivin dimer from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges using AutoDockTools.
-
Define the docking grid box to encompass the key hydrophobic residues of the dimerization interface, such as Leu98 and Phe101.[1][2] The grid box size should be sufficient to allow for translational and rotational sampling of the ligands.
-
-
Ligand Library Preparation:
-
A large, diverse chemical library (e.g., ZINC database) is used for the screening.
-
Prepare the ligands by converting them to the PDBQT format, which includes adding Gasteiger charges and defining rotatable bonds.
-
-
Molecular Docking:
-
Perform the virtual screening using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to an appropriate value (e.g., 8 or higher) to balance accuracy and computational cost.
-
Rank the ligands based on their predicted binding affinity (docking score) to the survivin dimerization interface.
-
-
Post-Docking Analysis and Hit Selection:
-
Visually inspect the binding poses of the top-ranked compounds to ensure they form meaningful interactions with the key residues of the survivin dimerization interface.
-
Filter the hits based on drug-like properties (e.g., Lipinski's rule of five) and chemical diversity to select a manageable number of compounds for experimental validation.
-
Molecular Dynamics (MD) Simulations
MD simulations are performed to validate the stability of the ligand-protein complex and to further investigate the binding mode of the hit compounds.
Protocol: MD Simulation of Survivin-Ligand Complex using AmberTools
-
System Preparation:
-
Use the docked pose of the survivin-ligand complex as the starting structure.
-
Use the tleap module in AmberTools to add solvent (e.g., a TIP3P water box) and counter-ions to neutralize the system.
-
Employ a standard force field for the protein (e.g., ff14SB) and a general Amber force field (GAFF) for the ligand.
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.
-
Equilibrate the system under constant pressure (NPT) conditions to ensure the correct density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 50-100 ns) to observe the stability of the protein-ligand interactions.
-
-
Analysis:
-
Analyze the trajectory to calculate the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex.
-
Analyze the hydrogen bonds and other non-covalent interactions between the ligand and the protein over time.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of the compound.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., PC-3, C4-2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V/Propidium Iodide) Assay
This assay is used to detect apoptosis by staining for phosphatidylserine (B164497) translocation (Annexin V) and loss of membrane integrity (Propidium Iodide).
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for Survivin Degradation
Western blotting is used to detect the levels of specific proteins, in this case, to confirm that this compound induces the degradation of survivin.
Protocol: Western Blotting
-
Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against survivin overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Mechanism of action of this compound.
Caption: In-silico screening workflow for survivin inhibitors.
References
Methodological & Application
Application Notes and Protocols for LQZ-7F in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of LQZ-7F, a small molecule inhibitor of survivin dimerization, in mouse models of cancer. The following protocols and data summaries are based on published preclinical research to facilitate the design and execution of robust in vivo studies.
Introduction to this compound
This compound is a potent anticancer agent that functions by directly targeting the dimerization interface of survivin, an oncoprotein overexpressed in most human cancers but not in normal adult tissues.[1][2] By inhibiting the homodimerization of survivin, this compound triggers the proteasome-dependent degradation of the survivin protein.[1][2] This leads to mitotic arrest and induction of apoptosis in cancer cells, making this compound a promising candidate for cancer therapy.[1][2] Preclinical studies in mouse xenograft models have demonstrated its efficacy in inhibiting tumor growth.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vivo mouse studies.
Table 1: Recommended Dosage and Efficacy of this compound in a Mouse Xenograft Model
| Parameter | Value | Reference |
| Mouse Strain | 4- to 6-week-old male NSG (NOD/SCID/IL-2Rg null) mice | [1] |
| Dosage | 25 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |
| Dosing Frequency | Once every three days | [2] |
| Treatment Duration | 24 days (total of 8 treatments) | [1][2] |
| Observed Efficacy | Significant inhibition of xenograft tumor growth | [1][2] |
Table 2: Toxicology and Safety Profile of this compound in Mice
| Parameter | Observation | Reference |
| Acute Toxicity | At a dosage of 25 mg/kg administered every three days, this compound did not cause major toxicity. | [2] |
| Body Weight | The body weight of the mice in the treatment group remained constant throughout the study. | [2] |
| LD50 | Specific LD50 value is not publicly available. | |
| Other Adverse Effects | No notable adverse effects were reported at the efficacious dose. | [2] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Reference |
| Cmax (Peak Plasma Concentration) | Data not publicly available | |
| Tmax (Time to Cmax) | Data not publicly available | |
| t½ (Half-life) | Data not publicly available | |
| Bioavailability | Data not publicly available |
Note: While specific pharmacokinetic data for this compound is not available in the public domain, a general protocol for its assessment is provided in Section 4.2.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by disrupting the function of survivin, a key member of the inhibitor of apoptosis (IAP) family. The diagram below illustrates the proposed signaling pathway.
Caption: Signaling pathway of this compound action.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for in vivo mouse studies, as well as general procedures for pharmacokinetic and toxicology assessments.
Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is based on the successful application of this compound in inhibiting prostate cancer xenograft growth.
Materials:
-
This compound (powder)
-
Vehicle for solubilization (e.g., 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% sterile water for injection, or 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% sterile saline)
-
Sterile syringes and needles (27-30 gauge)
-
4- to 6-week-old male immunodeficient mice (e.g., NSG or athymic nude mice)
-
Human cancer cells for implantation (e.g., PC-3)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Anesthetic agent
Workflow Diagram:
References
Application Notes and Protocols: Preparation of LQZ-7F Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
LQZ-7F is a small molecule inhibitor that targets the dimerization of survivin, a protein belonging to the inhibitor of apoptosis (IAP) family.[1][2][3] Survivin is overexpressed in many human cancers and plays a crucial role in both inhibiting apoptosis and regulating cell division.[1] By disrupting survivin dimerization, this compound induces proteasome-dependent degradation of survivin, leading to apoptosis in cancer cells.[1][2][3][4] This makes this compound a promising compound for cancer research and drug development.[2][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative information for this compound.
| Property | Value | Notes |
| Molecular Weight | 348.4 g/mol | As LQZ-7I, an analog[6] |
| In Vitro Solubility | 5 mg/mL in DMSO (14.32 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened DMSO as it is hygroscopic.[7] |
| Storage of Powder | 3 years at -20°C; 2 years at 4°C | |
| Storage of Stock Solution | 6 months at -80°C; 1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| In Vitro IC50 | 0.4 - 4.4 µM | Varies across different human cancer cell lines.[2][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-warming DMSO: Warm the required volume of DMSO to room temperature if stored refrigerated. Ensure the cap is tightly sealed to prevent water absorption.
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.484 mg of this compound.
-
Adding Solvent: Add the appropriate volume of DMSO to the tube containing the this compound powder. For a 10 mM solution from 3.484 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, warm the solution to 37-60°C in a water bath or heat block for 5-10 minutes.[7] Intermittently vortex the tube during warming.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution.[7]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This is crucial to prevent degradation from repeated freeze-thaw cycles.[7]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7]
Safety Precautions:
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate PPE at all times.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of Survivin Levels Post-LQZ-7F Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing Western blot analysis of survivin protein levels following treatment with LQZ-7F, a small molecule inhibitor of survivin dimerization.
Introduction
Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in most human cancers while being largely absent in normal adult tissues.[1][2][3] It plays a dual role in promoting cell division and inhibiting apoptosis, making it an attractive target for cancer therapy.[1][2][3][4] this compound is a novel small-molecule inhibitor that targets the dimerization interface of survivin.[3][5][6] This disruption of dimerization leads to the proteasome-dependent degradation of survivin, ultimately inducing apoptosis and inhibiting cancer cell proliferation.[3][5][6][7][8] Western blotting is a crucial technique to quantify the reduction in survivin protein levels in response to this compound treatment, thereby evaluating its efficacy.
Mechanism of Action of this compound on Survivin
This compound directly binds to the hydrophobic dimerization interface of the survivin protein.[3][5] This binding prevents the formation of the survivin homodimer, a conformation essential for its stability and function. The monomeric survivin is then recognized by the cellular machinery and targeted for degradation via the proteasomal pathway.[5][6][7][8] This leads to a dose-dependent decrease in total survivin protein levels within the cell, without affecting its mRNA levels.[6][8] The depletion of survivin results in the activation of apoptotic pathways and cell cycle arrest.[5][6][9]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| HL-60 | Acute Myeloid Leukemia | 0.4 |
| MDA-MB-231 | Breast Cancer | 1.8 |
| MCF-7 | Breast Cancer | 2.5 |
| HCT-116 | Colon Cancer | 1.5 |
| A549 | Lung Cancer | 3.2 |
| PANC-1 | Pancreatic Cancer | 2.8 |
| PC-3 | Prostate Cancer | 4.4 |
| C4-2 | Prostate Cancer | 2.47 |
| DU145 | Prostate Cancer | Not specified |
| OVCAR-3 | Ovarian Cancer | 1.2 |
Data compiled from multiple sources.[5][6][9]
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line in appropriate cell culture dishes or plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) should be prepared at the same final concentration as the highest this compound treatment.
-
Treatment: Once the cells have adhered and are actively growing, replace the medium with the prepared this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blot Protocol for Survivin Detection
1. Cell Lysis
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.[10]
-
For adherent cells, use a cell scraper to detach the cells in the lysis buffer. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[10]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at approximately 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[10]
-
Carefully transfer the supernatant (total protein lysate) to a new pre-chilled microcentrifuge tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
3. SDS-PAGE and Protein Transfer
-
Mix a calculated volume of each protein lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a 12-15% SDS-polyacrylamide gel.[11][12] Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for survivin (e.g., rabbit anti-survivin) diluted in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.[10][13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature with gentle agitation.[10]
-
Washing: Repeat the washing step as described above.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin, GAPDH, or α-tubulin.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an X-ray film or a digital imaging system.[10]
6. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the survivin band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a percentage of the vehicle-treated control to determine the relative decrease in survivin levels.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits survivin dimerization, leading to its degradation and subsequent apoptosis.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of survivin levels post-LQZ-7F treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Survivin and apoptosis control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
- 12. Essential Role of Survivin, an Inhibitor of Apoptosis Protein, in T Cell Development, Maturation, and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Survivin Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Combining LQ-7F with Docetaxel in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the synergistic effects of LQZ-7F, a survivin dimerization inhibitor, and docetaxel (B913), a microtubule-stabilizing agent, in prostate cancer cell lines.
Introduction
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in nearly all human cancers, including prostate cancer, while being largely absent in normal adult tissues.[1] Its dual role in inhibiting apoptosis and regulating cell division makes it an attractive target for cancer therapy.[1] this compound is a small molecule inhibitor that targets the dimerization of survivin, leading to its proteasome-dependent degradation and subsequent induction of apoptosis in cancer cells.[1][2]
Docetaxel is a well-established chemotherapeutic agent used in the treatment of metastatic castration-resistant prostate cancer.[3] It functions by stabilizing microtubules, which leads to a cell-cycle arrest at the G2/M phase and ultimately induces apoptosis.[2] However, the development of resistance to docetaxel is a significant clinical challenge.[3]
Preclinical studies have demonstrated that the combination of this compound (and its more potent hydrolysis product, LQZ-7F1) with docetaxel results in a synergistic inhibition of prostate cancer cell survival.[1][4] This suggests that targeting survivin with this compound could be a promising strategy to enhance the efficacy of docetaxel and potentially overcome resistance. These notes provide the necessary protocols to investigate this synergistic interaction.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and its Analogue LQZ-7F1 in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | PC-3 | 2.99 | [1] |
| This compound | C4-2 | 2.47 | [1] |
| LQZ-7F1 | PC-3 | ~0.17 | [1] |
| LQZ-7F1 | C4-2 | ~0.16 | [1] |
Table 2: Synergistic Inhibition of Prostate Cancer Cell Survival by LQZ-7F1 and Docetaxel
Note: Specific quantitative data on the percentage of cell survival for the combination treatment versus single agents from the primary source is not available in a tabular format. The synergy was determined by combination index (CI) analysis, with the source stating a "strong synergism". Researchers should perform the described survival assays and calculate CI values to quantify the synergy in their specific experimental setup.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy prostate cancer cell lines for subsequent experiments.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, C4-2)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture prostate cancer cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with fresh medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a fresh medium.
-
Seed the cells into new culture vessels at the desired density.
Cell Viability Assay (Methylene Blue Survival Assay)
Objective: To determine the cytotoxic effects of this compound, docetaxel, and their combination on prostate cancer cells.
Materials:
-
Prostate cancer cells
-
This compound and Docetaxel stock solutions (in DMSO)
-
96-well plates
-
Methylene (B1212753) blue solution (1% in 10 mM borate (B1201080) buffer)
-
Borate buffer (10 mM)
-
Plate reader
Protocol:
-
Seed 2,000-3,500 cells per well in a 96-well plate and allow them to attach overnight.[5]
-
Treat the cells with various concentrations of this compound, docetaxel, or a combination of both for 72 hours.[5] Include a DMSO-treated control group.
-
After incubation, fix the cells with methanol for 30 minutes.[5]
-
Stain the cells with 1% methylene blue solution for 1 hour.[5]
-
Wash the wells three times with 10 mM borate buffer and allow the plate to air dry.[5]
-
Elute the dye and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage relative to the DMSO-treated control.
-
For combination studies, calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Western Blot Analysis for Apoptosis and Survivin Degradation
Objective: To assess the effect of this compound and docetaxel on the levels of survivin and key apoptosis-related proteins.
Materials:
-
Prostate cancer cells
-
This compound and Docetaxel
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) reagent
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound, docetaxel, or their combination for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and docetaxel.
Materials:
-
Prostate cancer cells
-
This compound and Docetaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound, docetaxel, or their combination for a specified duration (e.g., 24 hours).
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Visualizations
Caption: Mechanism of action for this compound and Docetaxel synergy.
Caption: General experimental workflow for studying drug combination.
Caption: Signaling pathway of combined this compound and Docetaxel.
References
- 1. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling [mdpi.com]
- 3. Docetaxel-based combination therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing LQZ-7F Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the in vitro efficacy of LQZ-7F, a small-molecule inhibitor of survivin dimerization. The protocols outlined below cover key assays for assessing cell viability, long-term proliferative capacity, apoptosis induction, and target protein modulation.
Introduction
This compound is a promising anti-cancer agent that functions by disrupting the dimerization of the oncoprotein survivin, a member of the inhibitor of apoptosis (IAP) family.[1][2] This disruption leads to the proteasome-dependent degradation of survivin, which in turn induces spontaneous apoptosis and mitotic arrest in cancer cells.[1] Survivin is overexpressed in many human cancers and its presence is often correlated with a poor prognosis, making it an attractive target for cancer therapy.[2][3] The following protocols are designed to provide a robust framework for the preclinical in vitro assessment of this compound and similar compounds.
Data Presentation
Table 1: this compound IC50 Values in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound across a panel of human cancer cell lines as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | 0.4 |
| A549 | Lung Cancer | 1.2 |
| HCT116 | Colon Cancer | 1.8 |
| C4-2 | Prostate Cancer | 2.47 |
| PC-3 | Prostate Cancer | 2.99 |
| DU145 | Prostate Cancer | ~25 |
| OVCAR-3 | Ovarian Cancer | 3.1 |
| PANC-1 | Pancreatic Cancer | 3.3 |
| MDA-MB-231 | Breast Cancer | 4.4 |
Data compiled from multiple sources.[1][4]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
PBS (Phosphate-Buffered Saline)
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Growth: Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet for 20 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression levels of target proteins, such as survivin and cleaved PARP (a marker of apoptosis), following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-survivin, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL reagent. Visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
References
- 1. researchgate.net [researchgate.net]
- 2. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Survivin: A molecular biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of the LQZ-7F inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of the LQZ-7F inhibitor during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is an inhibitor of survivin dimerization.[1] By binding to the dimerization interface of survivin, this compound promotes its proteasome-dependent degradation, leading to mitotic arrest and apoptosis in cancer cells.[2]
Q2: Are there any known off-target effects for this compound or other survivin inhibitors?
A2: While specific off-target kinase interaction data for this compound is not publicly available, it is a possibility for small molecule inhibitors. For instance, another survivin inhibitor, YM155, has been reported to have off-target effects, including the inhibition of Mcl expression and direct DNA damage.[3] Therefore, it is prudent to consider and investigate potential off-target effects of this compound in your experimental system.
Q3: What are the common causes of unexpected or inconsistent results when using small molecule inhibitors like this compound?
A3: Inconsistent results can arise from several factors, including:
-
Compound Instability: this compound can be hydrolyzed under acidic conditions.[1] Degradation in solution can lead to a loss of activity.
-
Off-Target Effects: The inhibitor may be interacting with other proteins in the cell, leading to phenotypes that are not related to survivin inhibition.
-
Cell Line-Specific Effects: The genetic background and expressed protein profile of a cell line can influence its response to an inhibitor.
-
Experimental Variability: Inconsistent cell seeding densities, reagent concentrations, or incubation times can all contribute to variable results.[4]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity is observed at the effective concentration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Effects | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Utilize a structurally different survivin inhibitor to see if the phenotype persists. | 1. Identification of specific off-target kinases. 2. If cytotoxicity is still observed, it may be an on-target effect. |
| Compound Instability | 1. Prepare fresh stock solutions of this compound. 2. Assess the stability of the compound in your specific experimental media and conditions. | 1. Consistent and reproducible results. 2. Determination of the compound's half-life in your experimental setup. |
Issue 2: The observed cellular phenotype does not align with the known consequences of survivin inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Effects | 1. Perform a proteomic profiling experiment (e.g., chemical proteomics) to identify non-kinase off-targets. 2. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with survivin in cells.[5] | 1. Identification of novel protein interactors. 2. Confirmation that this compound is binding to survivin in your cellular model. |
| Activation of Compensatory Pathways | 1. Use western blotting to probe for the activation of known compensatory signaling pathways. 2. Consider combination treatments to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to this compound. 2. Potential for synergistic effects with other inhibitors. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of recombinant human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase.
-
Data Analysis: The results are usually provided as a percentage of inhibition at a specific concentration or as dissociation constants (Kd) for significant interactions.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its target (survivin) in a cellular context.[5]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble survivin at each temperature point using Western blotting.
-
Data Analysis: A shift in the thermal melting curve of survivin in the presence of this compound indicates target engagement.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 2.99[1] |
| C4-2 | Prostate Cancer | 2.47[1] |
| Multiple Cancer Cell Lines | Various | 0.4 - 4.4[2] |
Visualizations
Caption: Workflow for identifying and validating potential off-target effects of this compound.
Caption: A decision-making diagram for troubleshooting unexpected experimental outcomes.
Caption: The on-target mechanism of this compound, leading to survivin degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cancer therapeutics using survivin BIRC5 as a target: what can we do after over two decades of study? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Survivin as a novel target protein for reducing the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to LQZ-7F in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the survivin dimerization inhibitor, LQZ-7F, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly targets the dimerization interface of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2][3] By preventing survivin from forming a functional homodimer, this compound promotes its proteasome-dependent degradation.[2][3] This leads to the induction of spontaneous apoptosis and mitotic arrest in cancer cells.[3]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, several general mechanisms of drug resistance could be at play:
-
Target Alteration: Mutations in the BIRC5 gene (encoding survivin) could potentially alter the drug-binding site, reducing the affinity of this compound for survivin.
-
Upregulation of Alternative Survival Pathways: Cancer cells can compensate for the inhibition of one survival pathway by upregulating others. This could involve the overexpression of other anti-apoptotic proteins like Bcl-2 or Mcl-1.[4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2][3]
-
Altered Proteasome Activity: Since this compound leads to the proteasome-dependent degradation of survivin, changes in proteasome function could potentially impact the drug's effectiveness.
Q3: How can I confirm if my cells have developed resistance to this compound?
A3: You can confirm resistance by performing a dose-response assay (e.g., MTT or WST-1 assay) to compare the IC50 value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q4: I suspect my resistant cells are overexpressing drug efflux pumps. How can I investigate this?
A4: You can assess the expression of common ABC transporters like P-gp (MDR1) and BCRP at the protein level using Western blotting or at the mRNA level using RT-qPCR. To functionally test the involvement of efflux pumps, you can perform a cell viability assay with this compound in the presence and absence of known efflux pump inhibitors, such as verapamil (B1683045) or elacridar. A reversal of resistance in the presence of an inhibitor would suggest the involvement of that specific pump.
Q5: What strategies can I employ to overcome resistance to this compound?
A5: Several strategies can be explored:
-
Combination Therapy: Combining this compound with other anticancer agents that have different mechanisms of action can be effective. For example, combining it with drugs that target alternative survival pathways (e.g., Bcl-2 inhibitors) or with standard chemotherapeutics could create synthetic lethality. Studies have shown that survivin inhibitors can synergize with drugs like docetaxel.
-
Inhibition of Drug Efflux: If overexpression of efflux pumps is confirmed, co-treatment with an efflux pump inhibitor could restore sensitivity to this compound.
-
Targeting Downstream Pathways: Investigate the signaling pathways that may be upregulated in your resistant cells and consider targeting key nodes in those pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased efficacy of this compound in a previously sensitive cell line. | Development of acquired resistance. | 1. Confirm resistance by re-evaluating the IC50 using a cell viability assay. 2. See Troubleshooting steps below for investigating resistance mechanisms. |
| High variability in experimental results. | Inconsistent cell health or passage number. Drug instability. | 1. Ensure consistent cell culture conditions and use cells within a narrow passage number range. 2. Prepare fresh dilutions of this compound for each experiment as it can be hydrolyzed under acidic conditions.[6] |
| No induction of apoptosis observed after this compound treatment. | Cell line may have inherent resistance to apoptosis. Ineffective drug concentration. | 1. Confirm survivin expression in your cell line. 2. Perform a dose- and time-course experiment to determine the optimal concentration and incubation time. 3. Assess apoptosis using multiple methods (e.g., Annexin V/PI staining and Western blot for cleaved PARP and cleaved caspase-3). |
| This compound is effective in 2D culture but not in 3D spheroid or in vivo models. | Poor drug penetration. Altered cellular state in 3D/in vivo environments. | 1. Assess drug penetration in spheroids using fluorescently labeled analogs if available. 2. Analyze the expression of survivin and potential resistance-related proteins in the 3D/in vivo models. |
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | ~0.4 |
| MDA-MB-231 | Breast Cancer | ~1.8 |
| HCT116 | Colon Cancer | ~1.5 |
| A549 | Lung Cancer | ~2.5 |
| PANC-1 | Pancreatic Cancer | ~2.0 |
| PC-3 | Prostate Cancer | ~2.99[6] |
| C4-2 | Prostate Cancer | ~2.47[6] |
| OVCAR-3 | Ovarian Cancer | ~1.0 |
Data compiled from multiple sources.[3][7] Note that IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Protocol for Generating this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or WST-1).
-
Initial Drug Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, increase the concentration of this compound by 1.5 to 2-fold.[8]
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. Passage the cells as needed, always maintaining the selective pressure of the drug.
-
Repeat Dose Escalation: Continue the stepwise increase in this compound concentration until the desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50 compared to the parental line).
-
Characterization of Resistant Line: Once a resistant line is established, confirm the new IC50 value. It is recommended to periodically re-check the IC50 to ensure the stability of the resistant phenotype.[8] Cryopreserve cells at different stages of resistance development.
Western Blot Analysis of Survivin and Apoptosis Markers
This protocol outlines the steps for detecting changes in the expression of survivin and key apoptosis-related proteins.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat both parental and resistant cells with various concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to apoptosis and mitotic arrest.
Experimental Workflow for Investigating this compound Resistance
References
- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Survivin Inhibitor Experiments
Welcome to the technical support center for researchers working with survivin inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing off-target effects with my survivin inhibitor?
A1: Off-target effects are a significant challenge in survivin inhibitor studies. Many small molecule inhibitors, particularly those developed early on, were later found to have multiple cellular targets. For instance, YM155, initially identified as a survivin suppressant, has been shown to induce DNA damage and inhibit other proteins like Mcl-1 and topoisomerase.[1][2][3][4] This lack of specificity can lead to misinterpretation of experimental outcomes.
Troubleshooting Steps:
-
Validate inhibitor specificity: Use multiple structurally distinct survivin inhibitors to see if they produce similar phenotypes.
-
Perform rescue experiments: Ectopically express a survivin construct that is resistant to the inhibitor to see if it reverses the observed effects.
-
Profile downstream effects: Analyze the expression and activity of other known off-target proteins (e.g., Mcl-1, XIAP, cIAP2) to assess the inhibitor's selectivity.[3]
-
Use genetic approaches: Compare inhibitor effects with results from survivin knockdown or knockout using siRNA, shRNA, or CRISPR/Cas9 to distinguish between on-target and off-target effects.[1]
Q2: My cancer cells are developing resistance to the survivin inhibitor. What are the potential mechanisms?
A2: Resistance to survivin inhibitors is a common issue and can arise from various molecular mechanisms that compensate for the loss of survivin function.[5][6]
Common Resistance Mechanisms:
-
Upregulation of other anti-apoptotic proteins: Cancer cells may upregulate other members of the Inhibitor of Apoptosis (IAP) family or the Bcl-2 family to counteract the pro-apoptotic effect of survivin inhibition.
-
Activation of compensatory signaling pathways: Pathways like NF-κB and PI3K/Akt can be activated to promote cell survival and proliferation, thereby bypassing the effects of survivin inhibition.[7][8]
-
Drug efflux pumps: Overexpression of multidrug resistance proteins like P-glycoprotein can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[9]
-
Expression of survivin splice variants: Different isoforms of survivin may have altered sensitivity to specific inhibitors.[10]
Troubleshooting and Mitigation Strategies:
-
Combination therapies: Combine survivin inhibitors with other targeted therapies (e.g., Bcl-2 inhibitors) or conventional chemotherapeutics to create synthetic lethality and overcome resistance.[6][7]
-
Pathway analysis: Use western blotting or other molecular biology techniques to investigate the activation status of known resistance pathways (e.g., phospho-Akt, nuclear NF-κB).
-
Use of second-generation inhibitors: Newer inhibitors may be designed to have better specificity or to overcome known resistance mechanisms.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing high variability in the half-maximal inhibitory concentration (IC50) of your survivin inhibitor across different experiments or cell lines.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Cell Line Authenticity and Passage Number | Cell lines can experience genetic drift with high passage numbers, leading to altered drug responses.[11] Misidentified or contaminated cell lines will produce unreliable data. | Use low-passage, authenticated cell lines from a reputable cell bank. Regularly check for mycoplasma contamination. |
| Experimental Conditions | Minor variations in cell seeding density, serum concentration, and incubation time can significantly impact results.[11] | Standardize all experimental parameters. Ensure a homogenous cell suspension during plating and use calibrated pipettes.[11] |
| Assay Interference | The inhibitor compound may interfere with the chemistry of the viability assay (e.g., MTT, XTT), leading to false readings.[11] | Run a cell-free control with the inhibitor and the assay reagent to check for direct chemical reactions. Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP content with CellTiter-Glo).[11] |
| Compound Solubility and Stability | Poor solubility can lead to inaccurate drug concentrations. Some compounds may be unstable in culture media over long incubation periods. | Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. Prepare fresh drug dilutions for each experiment. |
Difficulty Confirming Direct Target Engagement
Problem: You are unable to definitively show that your inhibitor directly binds to survivin and inhibits its function.
Background: Survivin lacks a deep enzymatic pocket, making it a challenging "undruggable" target for small molecules.[12] This can make it difficult to develop and validate direct binders.
Experimental Approaches to Demonstrate Target Engagement:
| Experiment | Methodology | Expected Outcome |
| Cellular Thermal Shift Assay (CETSA) | Treat intact cells with the inhibitor, heat them to denature proteins, and then quantify the amount of soluble survivin by Western blot. | Direct binding of the inhibitor should stabilize survivin, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control. |
| Co-immunoprecipitation (Co-IP) | Inhibit a known protein-protein interaction involving survivin (e.g., with XIAP or Borealin). Perform Co-IP to assess the interaction. | The inhibitor should disrupt the interaction, leading to a reduced amount of the binding partner co-precipitating with survivin. |
| Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) | Use purified recombinant survivin protein to measure the binding affinity and kinetics of the inhibitor in a cell-free system.[3] | These techniques will provide quantitative data on the binding interaction, including the dissociation constant (Kd). |
| Reporter Assays | Utilize a reporter system, such as a survivin promoter-driven luciferase assay, to measure the inhibitor's effect on survivin transcription.[1] | A decrease in reporter activity would suggest the inhibitor affects the transcriptional regulation of survivin. |
Experimental Protocols
Protocol: Western Blot for Survivin and Related Proteins
-
Cell Lysis:
-
Treat cells with the survivin inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against survivin (or other proteins of interest) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol: Cell Viability MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of the survivin inhibitor in culture medium.
-
Replace the old medium with the drug-containing medium. Include vehicle-only and untreated controls.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Overview of survivin signaling pathways and points of inhibition.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Survivin as a novel target protein for reducing the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer therapeutics using survivin BIRC5 as a target: what can we do after over two decades of study? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Survivin Inhibitors Mitigate Chemotherapeutic Resistance in Breast Cancer Cells by Suppressing Genotoxic Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synthesis and Biological Evaluation of Selective Survivin Inhibitors Derived from the MX-106 Hydroxyquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: LQZ-7F Hydrazone Linker
Welcome to the technical support center for researchers utilizing LQZ-7F. This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to the labile hydrazone linker present in this compound, a known inhibitor of survivin dimerization.[1][2][3] Proper handling and experimental design are crucial for obtaining reliable and reproducible results with this compound due to its pH-sensitive nature.
Frequently Asked Questions (FAQs)
Q1: What is the function of the hydrazone linker in this compound?
A1: The hydrazone linker in this compound is a chemical bond that connects the two main components of the molecule. While the complete design rationale for this compound's structure, including the linker, is not extensively detailed in published literature, hydrazone linkers are often employed in drug development as a pH-sensitive cleavable linker.[4] This allows for the potential release of an active component under specific acidic conditions, such as those found in the tumor microenvironment or within cellular lysosomes.[4]
Q2: I am observing lower than expected potency of this compound in my cell-based assays. Could the hydrazone linker be the cause?
A2: Yes, the lability of the hydrazone linker is a likely contributor to reduced potency if not properly accounted for. The hydrazone bond in this compound is susceptible to hydrolysis, especially under acidic conditions, which can lead to the degradation of the parent compound before it reaches its target.[5] It is also important to consider that analogues of LQZ-7, such as LQZ-7I, have been developed to be more stable by replacing the labile hydrazone linker.[2]
Q3: How does pH affect the stability of the this compound hydrazone linker?
Q4: What are the potential degradation products of this compound due to linker cleavage?
A4: Hydrolysis of the hydrazone linker in this compound would likely result in the formation of two primary degradation products: the tetracyclic aromatic core and a 1,2,5-oxadiazole moiety. The exact structure of these degradation products can be predicted based on the established mechanism of hydrazone hydrolysis. It is important to note that a novel survivin dimerization inhibitor, LQZ-7F1, which consists of the tetracyclic aromatic core of this compound, has been synthesized and shown to have improved potency, suggesting it may be the active component.
Q5: Are there more stable alternatives to this compound?
A5: Yes, researchers have developed analogues of LQZ-7 to address the instability of the hydrazone linker. One such analogue is LQZ-7I, which lacks the labile hydrazone linker and incorporates a more stable quinoxaline (B1680401) ring.[2] LQZ-7I has demonstrated improved efficacy in inhibiting survivin dimerization and tumor growth in preclinical models.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell culture experiments.
-
Possible Cause: Degradation of this compound in the cell culture medium due to pH changes. The pH of cell culture medium can become more acidic over time due to cellular metabolism.
-
Troubleshooting Steps:
-
Monitor Medium pH: Regularly monitor the pH of your cell culture medium throughout the duration of the experiment.
-
Frequent Medium Changes: For longer incubation periods, consider replacing the medium containing this compound at regular intervals (e.g., every 24 hours) to maintain a stable pH and compound concentration.
-
Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Optimize Incubation Time: If possible, shorten the incubation time to minimize the extent of degradation.
-
Consider a More Stable Analogue: If inconsistent results persist, consider using a more stable analogue like LQZ-7I for comparison.
-
Issue 2: Poor in vivo efficacy of this compound in animal models.
-
Possible Cause: Premature degradation of this compound in the systemic circulation before reaching the tumor site. The physiological pH of blood is approximately 7.4, where hydrazone linkers are generally more stable; however, some hydrolysis can still occur.[4]
-
Troubleshooting Steps:
-
Formulation Optimization: Ensure the formulation used for in vivo administration is optimized for stability. Consult literature for appropriate vehicles for compounds with hydrazone linkers.
-
Pharmacokinetic Studies: If feasible, conduct pilot pharmacokinetic studies to determine the half-life of this compound in plasma. This will help in designing an optimal dosing schedule.
-
Alternative Dosing Routes: Explore different routes of administration that might minimize exposure to degradative environments.
-
Use of a More Stable Analogue: The use of LQZ-7I, which has shown in vivo efficacy, is a recommended alternative to overcome the stability issues of this compound.[2]
-
Data Presentation
Table 1: Illustrative pH-Dependent Stability of a Generic Hydrazone Linker
Disclaimer: The following data is for illustrative purposes only and is based on the general behavior of hydrazone linkers. Specific quantitative stability data for this compound is not currently available in published literature.
| pH | Condition | Half-life (t½) | Stability |
| 5.0 | Lysosomal/Endosomal | < 1 hour | Labile |
| 6.5 | Tumor Microenv. | 1 - 4 hours | Unstable |
| 7.4 | Physiological (Blood) | > 24 hours | Stable |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for this compound
This protocol provides a general method to assess the stability of this compound in plasma.
Objective: To determine the rate of degradation of this compound in plasma over time.
Materials:
-
This compound
-
Control compound with known plasma stability
-
Plasma (from relevant species, e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal standard for LC-MS analysis
-
96-well microtiter plate
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound and the control compound in DMSO.
-
Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
-
Incubation:
-
In a 96-well plate, add plasma.
-
Spike with the this compound or control stock solution to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing 3 volumes of cold acetonitrile with the internal standard to precipitate proteins and stop the reaction.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of intact this compound.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t½) of this compound in plasma.
-
Protocol 2: Analytical Method for Monitoring this compound and its Degradation Products
Objective: To develop an LC-MS method for the simultaneous detection and quantification of intact this compound and its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of this compound and its predicted degradation products.
-
Mass Transitions (for MRM):
-
This compound: Monitor the transition of the parent ion to a specific fragment ion.
-
Degradation Product 1 (Tetracyclic Core): Monitor the transition of its parent ion to a specific fragment ion.
-
Degradation Product 2 (Oxadiazole Moiety): Monitor the transition of its parent ion to a specific fragment ion.
-
Procedure:
-
Sample Preparation: Prepare samples from stability studies (e.g., plasma stability assay) as described in the respective protocol.
-
Injection: Inject the prepared samples onto the LC-MS system.
-
Data Acquisition: Acquire data using the defined LC and MS conditions.
-
Data Analysis: Integrate the peak areas for this compound and its degradation products. Use a calibration curve to quantify the concentrations.
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound and the influence of its labile hydrazone linker.
Caption: General experimental workflow for studies involving this compound.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: LQZ-7F Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of LQZ-7F in solution. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost activity over a short period. What could be the cause?
A1: Loss of this compound activity is often attributed to its chemical instability under certain conditions. The primary cause is the hydrolysis of its labile hydrazone linker, particularly in acidic environments.[1][2][3] This degradation is accelerated by elevated temperatures. It is also crucial to consider the solvent used and the storage conditions. For instance, repeated freeze-thaw cycles can also contribute to degradation.
Q2: What is the main degradation product of this compound, and is it active?
A2: The primary degradation product of this compound is formed through the hydrolysis of the hydrazone bond. This process cleaves the molecule, releasing a tetracyclic aromatic core known as LQZ-7F1.[1][2] Notably, LQZ-7F1 has been reported to be a more potent inhibitor of survivin dimerization than the parent compound, this compound.[1]
Q3: What are the recommended storage conditions for this compound stock solutions and solid powder?
A3: To ensure the integrity of this compound, adhere to the following storage recommendations:
-
Solid Powder: Store in a dry, dark environment at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).
-
Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent like DMSO. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound is particularly susceptible to degradation in acidic aqueous solutions due to the acid-catalyzed hydrolysis of its hydrazone linker.[4][5] The hydrazone bond is generally more stable at a neutral pH.[6] Therefore, for experiments involving aqueous buffers, it is critical to maintain a neutral or slightly basic pH to minimize degradation.
Q5: I need to prepare this compound for in vivo studies. What is a suitable formulation to ensure its stability?
A5: Due to its lipophilic nature and poor water solubility, this compound requires a specific formulation for in vivo administration. A common approach involves using a co-solvent system. While specific formulations should be optimized for your experimental needs, a general starting point could be a mixture of DMSO, PEG300, Tween-80, and saline. It is recommended to prepare these formulations fresh before each use and to be aware that some formulations may result in a suspension rather than a true solution.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| This compound Degradation in Culture Medium | The pH of your cell culture medium (typically ~7.4) may still allow for slow hydrolysis over extended incubation times. | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Avoid storing diluted this compound in culture medium for prolonged periods. |
| Repeated Freeze-Thaw Cycles of Stock Solution | Aliquoting and thawing the same stock solution multiple times can lead to compound degradation and precipitation. | Prepare single-use aliquots of your high-concentration stock solution in an anhydrous solvent like DMSO. |
| Precipitation of this compound in Aqueous Medium | This compound has low aqueous solubility and can precipitate when diluted from a DMSO stock into your culture medium. | Ensure thorough mixing upon dilution. Visually inspect for any precipitate. Consider a final DMSO concentration of <0.5% in your assay to maintain solubility. |
Issue 2: Observing unexpected peaks in HPLC/LC-MS analysis.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis During Sample Preparation or Storage | The sample diluent or storage conditions may be promoting the hydrolysis of the hydrazone linker. | Use a neutral or slightly basic and non-protic diluent for your analytical samples if possible. Analyze samples as quickly as possible after preparation. If storage is necessary, keep samples at a low temperature (e.g., 4°C) for a short duration. |
| Photodegradation | Exposure to light, especially UV, can potentially degrade this compound. | Protect stock solutions and samples from light by using amber vials or by wrapping the containers in aluminum foil. Minimize exposure to ambient light during sample preparation. |
| Oxidative Degradation | Although not the primary degradation pathway, oxidation can occur over time, especially if exposed to air. | For long-term storage of stock solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing. |
Data Presentation
Table 1: Summary of this compound Stability Profile
| Condition | Parameter | Observation | Recommendation |
| pH | Hydrolytic Stability | Highly susceptible to acid-catalyzed hydrolysis. More stable at neutral to slightly basic pH. | Maintain pH ≥ 7.0 for aqueous solutions. Avoid acidic buffers. |
| Temperature | Thermal Stability | Elevated temperatures accelerate degradation, especially in solution. | Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to room temperature. |
| Light | Photostability | Potential for degradation upon exposure to UV and ambient light. | Store solid and solutions protected from light (e.g., in amber vials). |
| Solvent | Solution Stability | Stable in anhydrous DMSO. Poorly soluble and less stable in aqueous solutions. | Use anhydrous DMSO for stock solutions. Prepare aqueous dilutions fresh. |
Table 2: Hypothetical Degradation Kinetics of this compound at 37°C
| pH of Aqueous Buffer | Apparent Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 2.0 | ~ 2 | ~ 0.347 |
| 4.5 | ~ 12 | ~ 0.058 |
| 7.4 | ~ 72 | ~ 0.010 |
| 9.0 | > 100 | < 0.007 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the significant impact of pH on this compound stability. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound (in a transparent container) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products, primarily LQZ-7F1.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program (Illustrative):
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a more specific wavelength).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration (e.g., 50 µg/mL).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Mandatory Visualizations
Caption: Acid-catalyzed hydrolysis of this compound yields the more active LQZ-7F1.
Caption: Workflow for conducting forced degradation studies of this compound.
Caption: this compound inhibits survivin dimerization, leading to proteasomal degradation and apoptosis.
References
- 1. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
Troubleshooting inconsistent results in LQZ-7F assays
Researchers and drug development professionals utilizing LQZ-7F, a potent survivin dimerization inhibitor, may occasionally encounter variability in their assay results.[1][2][3] This guide provides a comprehensive technical support center with detailed troubleshooting advice and frequently asked questions to ensure consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly targets the dimerization interface of the oncoprotein survivin.[2][4] By inhibiting survivin's homodimerization, this compound promotes its proteasome-dependent degradation, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3]
Q2: What are the typical IC50 values for this compound in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound generally falls within the low micromolar range.[2][4] However, these values can vary depending on the cancer cell line being tested. For instance, in various human cancer cell lines, IC50 values have been observed to range from 0.4 to 4.4 µM.[2][5] Specifically, for PC-3 and C4-2 prostate cancer cells, the IC50s have been reported as 2.99 µM and 2.47 µM, respectively.[5]
Q3: How does survivin expression level correlate with cellular sensitivity to this compound?
A3: There is a strong correlation between the level of survivin protein expression and the IC50 values of this compound.[2] Cell lines with higher levels of survivin tend to be more sensitive to the compound.[2]
Troubleshooting Inconsistent Assay Results
Inconsistent results in this compound assays can arise from various factors, from procedural inconsistencies to reagent variability. This section addresses common issues in a question-and-answer format.
Cell Viability and Proliferation Assays (e.g., MTT, Alamar Blue)
Q4: My IC50 values for this compound are higher than expected or vary significantly between experiments. What could be the cause?
A4: Several factors can contribute to this issue:
-
Cell Seeding Density: Inconsistent cell numbers can lead to variability. Ensure a consistent and optimized cell seeding density for your specific cell line.
-
Compound Stability: this compound can be hydrolyzed under acidic conditions.[5] Prepare fresh solutions and avoid prolonged storage in acidic buffers. Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
-
Assay Incubation Time: The duration of drug exposure can impact IC50 values. Standardize the incubation time across all experiments. For example, a 72-hour treatment period has been used to determine IC50 values in prostate cancer cell lines.[1]
-
Drug Interference with Assay Reagents: Some compounds can interfere with the chemistry of viability assays like Alamar Blue. Consider performing a control experiment with this compound in cell-free media to check for direct reduction of the reagent. If interference is observed, you may need to remove the drug-containing medium before adding the assay reagent.[6]
Quantitative Data Summary: this compound IC50 Values
| Cell Line | Cancer Type | Reported IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | ~25 (for parent compound LQZ-7), 2.99 | [2][5] |
| DU145 | Prostate Cancer | ~25 (for parent compound LQZ-7) | [2] |
| C4-2 | Prostate Cancer | 2.74 | [5] |
| Various | Multiple Cancer Types | 0.4 - 4.4 | [2] |
| A549 | Lung Cancer | Not specified, but effective | [2] |
| HCT-116 | Colon Cancer | 1.6 | [5] |
Western Blotting for Survivin Degradation
Q5: I am not observing a consistent decrease in survivin protein levels after this compound treatment. What should I check?
A5: Inconsistent survivin degradation can be troubleshooted by examining the following:
-
Treatment Duration and Concentration: this compound induces time-dependent survivin loss.[1] Ensure you are using an appropriate concentration and a sufficient time course for your cell line.
-
Proteasome Activity: The degradation of survivin induced by this compound is proteasome-dependent.[1][2] As a positive control, you can co-treat cells with a known proteasome inhibitor like MG132 or bortezomib, which should rescue the this compound-induced survivin degradation.[3]
-
Lysate Preparation and Protein Handling: Maintain samples on ice and use protease inhibitors in your lysis buffer to prevent non-specific protein degradation.
-
Antibody Quality: Use a validated and specific antibody for survivin. Ensure the antibody is stored correctly and has not expired.
Apoptosis Assays (e.g., Annexin V/PI Staining, Cleaved PARP)
Q6: The percentage of apoptotic cells after this compound treatment is lower than expected or inconsistent.
A6: Consider these potential causes:
-
Time Point of Analysis: Apoptosis is a dynamic process. The peak of apoptosis may occur at a specific time point after treatment. Perform a time-course experiment to identify the optimal window for analysis.
-
Cell Health and Confluency: Unhealthy or overly confluent cells may not respond consistently to pro-apoptotic stimuli. Ensure you are using cells in the logarithmic growth phase.
-
Assay Technique: For Annexin V staining, handle cells gently to avoid inducing mechanical membrane damage, which can lead to false positives.
Experimental Protocols
Detailed Methodology for Cycloheximide (B1669411) (CHX) Chase Assay
To determine the effect of this compound on survivin protein stability, a cycloheximide (CHX) chase experiment can be performed.[1][3]
-
Seed cells and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration for a predetermined amount of time.
-
Add cycloheximide (a protein synthesis inhibitor) to the media.
-
Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6 hours).
-
Analyze survivin protein levels by Western blotting. A faster decrease in survivin levels in this compound-treated cells compared to control indicates reduced protein stability.
Visualizing Pathways and Workflows
This compound Mechanism of Action
Caption: this compound inhibits survivin dimerization, leading to proteasomal degradation and apoptosis.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of LQZ-7F and Other Survivin Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Survivin-Targeting Compounds
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a compelling target in oncology due to its dual role in promoting cell division and inhibiting apoptosis. Its overexpression in most human cancers, coupled with low to undetectable levels in normal adult tissues, has spurred the development of various survivin inhibitors. This guide provides a detailed comparison of the efficacy of a promising small-molecule inhibitor, LQZ-7F, with other notable survivin inhibitors, supported by preclinical experimental data.
Mechanism of Action: A Tale of Two Strategies
Survivin inhibitors can be broadly categorized based on their mechanism of action. This compound belongs to a class of compounds that directly target the survivin protein, while others, like YM155, act at the transcriptional level.
-
This compound and its Analogs (LQZ-7I, S12): Disrupting the Dimerization. Survivin functions as a homodimer. This compound and related compounds are small molecules designed to interfere with this dimerization. By binding to the dimerization interface of survivin, these inhibitors induce a conformational change that leads to the misfolding of the protein and its subsequent degradation via the proteasome pathway. This disruption of the survivin protein itself directly impacts its ability to regulate mitosis and inhibit apoptosis.[1][2][3]
-
YM155 (Sepantronium Bromide): A Transcriptional Suppressor. In contrast, YM155 is a small molecule that inhibits the expression of the survivin gene (BIRC5). It is understood to work by targeting the survivin promoter region, thereby preventing the transcription of survivin mRNA and leading to a downstream reduction in survivin protein levels.[4] Recent studies suggest that YM155 may also have other mechanisms of action, including the induction of reactive oxygen species.[5]
The following diagram illustrates the distinct mechanisms of these two classes of survivin inhibitors.
Caption: Mechanisms of survivin inhibitors.
Efficacy Comparison: In Vitro Studies
The in vitro efficacy of survivin inhibitors is commonly assessed by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the IC50 values for this compound and its comparators. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Efficacy (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | 0.4 |
| A549 | Lung Cancer | 1.1 |
| C4-2 | Prostate Cancer | 2.47 |
| PC-3 | Prostate Cancer | 2.99 |
| DU145 | Prostate Cancer | ~25 |
| MDA-MB-231 | Breast Cancer | 4.4 |
Table 2: Comparative In Vitro Efficacy (IC50) of Other Survivin Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 |
| YM155 | DU145 | Prostate Cancer | 8.3 nM |
| PC3 | Prostate Cancer | 3.3 nM | |
| CHLA-255 | Neuroblastoma | 8-9 nM | |
| NGP | Neuroblastoma | 8-9 nM | |
| SK-N-AS | Neuroblastoma | 3.55 nM | |
| LQZ-7I | C4-2 | Prostate Cancer | 3.1 µM |
| PC-3 | Prostate Cancer | 4.8 µM | |
| S12 | Kelly | Neuroblastoma | - |
| SK-N-AS | Neuroblastoma | - |
Note: IC50 values for S12 in neuroblastoma cell lines were not explicitly quantified in the provided search results, but it was shown to be less efficacious than LQZ-7I.
From the available data, YM155 demonstrates significantly higher potency in the nanomolar range compared to the low micromolar activity of this compound and its analogs. However, it is crucial to consider their different mechanisms of action. Direct inhibition of a protein's function, as with this compound, may offer a different therapeutic window and side-effect profile compared to transcriptional suppression. Furthermore, the analog of LQZ-7, LQZ-7I, shows improved cytotoxicity over the parent compound LQZ-7.[6]
Efficacy Comparison: In Vivo Studies
The ultimate test of an anti-cancer agent's efficacy lies in its ability to inhibit tumor growth in vivo. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for this assessment.
This compound: In a prostate cancer xenograft model using PC-3 cells, intraperitoneal injections of this compound at 25 mg/kg every three days for 24 days resulted in significant inhibition of tumor growth.[7] This was associated with a reduction in survivin levels within the tumors.
YM155: YM155 has demonstrated potent anti-tumor activity in a variety of xenograft models, including non-small cell lung cancer, prostate cancer, and neuroblastoma.[4] In a neuroblastoma xenograft model, YM155 significantly reduced tumor burden without observable toxicity.[8]
LQZ-7I: Oral administration of LQZ-7I at 100 mg/kg every other day for ten treatments significantly suppressed the growth of PC-3 xenograft tumors without notable adverse effects on the mice.[9][10] In a chick chorioallantoic membrane (CAM) assay with neuroblastoma cells, LQZ-7I effectively reduced tumor size and proliferation.[2][11]
S12: In a pancreatic cancer xenograft model, S12 impeded tumor growth in a dose-dependent manner.[3] However, in a neuroblastoma xenograft model, S12 administered systemically did not significantly reduce tumor growth, although it did decrease intratumoral hemorrhage.[7]
The following diagram outlines a typical experimental workflow for evaluating survivin inhibitors.
Caption: Workflow for survivin inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of the key experimental protocols used in the evaluation of these survivin inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the survivin inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[12]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[12]
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with the survivin inhibitor for a defined period.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.
-
Fixing and Staining: Gently wash the colonies with PBS, fix with a solution like 4% paraformaldehyde, and stain with a solution such as 0.5% crystal violet.[13]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
-
Cell Treatment and Harvesting: Treat cells with the survivin inhibitor, then harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[8][14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]
Western Blotting
Western blotting is used to detect specific proteins in a sample and assess their expression levels.
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the Bradford or BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-survivin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the survivin inhibitor via a specified route (e.g., intraperitoneal injection, oral gavage) and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, immunohistochemistry).
Conclusion
This compound and its counterparts that disrupt survivin dimerization represent a promising strategy for targeting this key oncoprotein. While transcriptional suppressors like YM155 exhibit high potency in preclinical models, the direct targeting of the survivin protein by this compound and its analogs offers a distinct and potentially advantageous mechanism of action. The improved efficacy of second-generation dimerization inhibitors like LQZ-7I highlights the potential for further optimization of this class of compounds. The choice of a particular survivin inhibitor for further development will depend on a comprehensive evaluation of its efficacy, safety profile, and pharmacokinetic properties. The experimental data and protocols presented in this guide provide a framework for the objective comparison of these and other emerging survivin-targeting therapies.
References
- 1. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 2. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. ossila.com [ossila.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Survivin Dimerization Inhibitors: LQZ-7F versus LQZ-7I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule inhibitors of survivin dimerization, LQZ-7F and LQZ-7I. Both compounds are analogues of the parent compound LQZ-7 and function by disrupting the homodimerization of survivin, a key protein in cancer cell survival and proliferation, leading to its proteasome-dependent degradation and subsequent apoptosis. This comparison summarizes their in vitro efficacy, in vivo performance, and the experimental methodologies used for their evaluation.
Data Presentation
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound and LQZ-7I was evaluated in prostate cancer cell lines, PC-3 and C4-2. The results indicate that this compound exhibits greater potency in these cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | PC-3 | 2.99[1][2] |
| C4-2 | 2.47[1][2] | |
| LQZ-7I | PC-3 | 4.8[3][4][5] |
| C4-2 | 3.1[3][4][5] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of both compounds was assessed in mouse xenograft models of prostate cancer. Notably, LQZ-7I was administered orally and at a higher dosage compared to the intraperitoneal injection of this compound.
| Compound | Animal Model | Tumor Cell Line | Dosage and Administration | Outcome |
| This compound | 4- to 6-week-old male NSG (NOD/SCID/IL-2Rg null) mice | PC-3 | 25 mg/kg, intraperitoneal injection every 3 days for 24 days[1] | Inhibited xenograft tumor growth by inducing survivin degradation in vivo.[1] |
| LQZ-7I | 6-week old male NSG mice | PC-3 | 100 mg/kg, oral gavage every other day for ten treatments[5] | Significantly suppressed tumor growth without notable adverse effects.[4][5] |
Experimental Protocols
Methylene (B1212753) Blue Survival Assay (for IC50 Determination)
This protocol was utilized to assess the cytotoxicity of this compound and LQZ-7I against prostate cancer cell lines.
-
Cell Seeding: Prostate cancer cells (PC-3 or C4-2) were seeded in 96-well plates at a density of 2,000-3,500 cells per well.
-
Compound Treatment: Cells were treated with various concentrations of this compound or LQZ-7I for 72 hours.
-
Cell Fixation: After incubation, the culture medium was removed, and the cells were fixed with methanol (B129727) for 30 minutes.
-
Staining: Cells were stained with 100 µL of 1% methylene blue in 10 mM borate (B1201080) buffer for 1 hour.
-
Washing: The plates were washed three times with 10 mM borate buffer and allowed to air-dry.
-
Data Analysis: The IC50 values were derived from the dose-response survival curves.[6]
In Vivo Xenograft Study
This protocol outlines the methodology for evaluating the anti-tumor efficacy of the compounds in a mouse model.
-
Animal Model: 4- to 6-week-old male NSG (NOD/SCID/IL-2Rg null) mice were used.[1]
-
Tumor Cell Implantation: PC-3 prostate cancer cells were implanted subcutaneously into the flanks of the mice.
-
Drug Administration:
-
Tumor Growth Monitoring: Tumor volume and body weight were monitored throughout the study.
-
Endpoint Analysis: At the end of the treatment period, tumors were excised for further analysis, including western blotting and immunofluorescence staining to assess survivin levels.[6]
Western Blot Analysis for Survivin Degradation
This protocol was used to confirm the mechanism of action of the compounds by observing the degradation of survivin.
-
Cell Lysis: Cancer cells treated with either this compound or LQZ-7I were lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined.
-
SDS-PAGE: Equal amounts of protein were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane was incubated with a primary antibody specific for survivin, followed by a secondary antibody conjugated to an enzyme for detection.
-
Detection: The protein bands were visualized using a chemiluminescent substrate. The intensity of the survivin band was compared between treated and untreated cells to determine the extent of degradation.[6][7]
Mammalian Two-Hybrid Assay for Survivin Dimerization
This assay was employed to demonstrate the direct inhibition of survivin-survivin interaction by the compounds.
-
Vector Construction: Two constructs were created: one fusing a survivin molecule to the GAL4 DNA-binding domain and another fusing a second survivin molecule to the VP16 activation domain.
-
Cell Transfection: These constructs were co-transfected into mammalian cells along with a reporter plasmid containing a secreted embryonic alkaline phosphatase (SEAP) gene under the control of a GAL4-responsive promoter.
-
Compound Treatment: The transfected cells were treated with this compound or LQZ-7I.
-
Reporter Gene Assay: The level of SEAP expression was measured. A decrease in SEAP activity in the presence of the compound indicates inhibition of survivin dimerization.[6]
Mandatory Visualization
Caption: Mechanism of action for this compound and LQZ-7I.
Caption: In Vitro Cytotoxicity Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Unveiling the Specificity of LQZ-7F for the Survivin Dimerization Interface: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LQZ-7F, a small-molecule inhibitor of survivin, with other alternatives. Supported by experimental data, this document delves into the specificity of this compound for the survivin dimerization interface, offering insights into its potential as a targeted cancer therapeutic.
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a key player in both cell division and apoptosis regulation. Its overexpression in most human cancers, coupled with low to no expression in normal adult tissues, makes it an attractive target for cancer therapy. One promising strategy is to disrupt its function by targeting the dimerization of two survivin proteins, a process essential for its stability and activity. This compound is a novel small molecule designed to specifically inhibit this dimerization. This guide will compare this compound with its analogues and other classes of survivin inhibitors, presenting key performance data and detailed experimental methodologies.
Performance Comparison of Survivin Inhibitors
The efficacy of this compound and its analogues stems from their ability to physically interact with the survivin protein, leading to its degradation. This mechanism of action is distinct from other inhibitors that may target survivin expression at the transcriptional level. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other survivin inhibitors across various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Inhibitor | Mechanism of Action | Binding Affinity (Kd) to Survivin |
| This compound | Survivin Dimerization Inhibitor | Not explicitly quantified, but direct binding is confirmed. |
| LQZ-7 | Survivin Dimerization Inhibitor | ~0.24 ± 0.11 µM[1] |
| LQZ-7I | Survivin Dimerization Inhibitor | Not explicitly quantified, but direct binding is confirmed. |
| S12 | Survivin Dimerization Inhibitor | Not explicitly quantified. |
| LLP-3 | Inhibits Survivin-Ran Interaction | Not explicitly quantified. |
| YM155 | Suppresses Survivin Gene Transcription | Does not directly bind to the survivin protein. |
| Cancer Type | Cell Line | This compound IC50 (µM) [1] | LQZ-7I IC50 (µM) | S12 IC50 (µM) | LLP-3 IC50 (µM) | YM155 IC50 (nM) |
| Prostate Cancer | PC-3 | 4.4 | 4.8[2] | - | - | 3.3 |
| DU145 | 2.5 | - | - | - | 8.3 | |
| C4-2 | 2.47[3] | 3.1[2] | - | - | - | |
| Breast Cancer | MDA-MB-231 | 1.5 | - | - | - | - |
| MCF-7 | 3.2 | - | - | - | - | |
| Lung Cancer | A549 | 0.4 | - | - | - | - |
| Colon Cancer | HCT-116 | 1.8 | - | - | - | - |
| Pancreatic Cancer | PANC-1 | 2.8 | - | - | - | - |
| Ovarian Cancer | OVCAR-3 | 2.2 | - | - | - | - |
| Leukemia | HL-60 | 1.2 | - | - | - | - |
| Neuroblastoma | Kelly | Less efficacious than S12 and LQZ-7I[4] | Comparable to S12 and LLP-3[4] | Comparable to LQZ-7I and LLP-3[4] | Comparable to S12 and LQZ-7I[4] | Effective in nanomolar range[4] |
| SK-N-AS | Less efficacious than S12 and LQZ-7I[4] | Comparable to S12 and LLP-3[4] | Comparable to LQZ-7I and LLP-3[4] | Comparable to S12 and LQZ-7I[4] | Effective in nanomolar range[4] |
Visualizing the Mechanism of Action and Experimental Workflows
To better understand the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's specificity for the survivin dimerization interface.
Non-Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This assay is used to assess the ability of a compound to disrupt the survivin dimer.
-
Protein and Compound Preparation: Purified recombinant survivin protein is incubated with varying concentrations of this compound (or other inhibitors) or a DMSO vehicle control at 37°C for 30 minutes.
-
Sample Preparation: An equal volume of 2x native sample buffer (125 mM Tris-HCl, pH 6.8, 30% glycerol, 0.01% bromophenol blue) is added to the protein-compound mixture. Samples are not heated or treated with reducing agents to maintain the native protein structure.
-
Electrophoresis: Samples are loaded onto a native polyacrylamide gel (typically 12-15%). The gel is run at a constant voltage (e.g., 100-120 V) in a cold room or on ice to prevent protein denaturation due to heat.
-
Visualization: After electrophoresis, the gel is stained with Coomassie Brilliant Blue R-250 to visualize the protein bands. A shift in the mobility of survivin from a higher molecular weight (dimer) to a lower molecular weight (monomer) indicates disruption of dimerization.[1][5]
Cycloheximide Chase Assay
This experiment determines the effect of this compound on the stability and half-life of the survivin protein within cells.
-
Cell Treatment: Cancer cells (e.g., PC-3 or DU145) are pre-treated with cycloheximide (a protein synthesis inhibitor, typically at 2 µM) for 1 hour to block the production of new survivin protein.[1]
-
Inhibitor Addition: Following cycloheximide treatment, cells are incubated with this compound (e.g., 5 µM) or a DMSO control for various time points (e.g., 0, 0.5, 1, 2, 4, 6 hours).[1]
-
Cell Lysis and Protein Quantification: At each time point, cells are harvested, and total protein is extracted using a suitable lysis buffer. The protein concentration of each lysate is determined using a standard method like the BCA assay to ensure equal loading for subsequent analysis.
-
Western Blotting: Equal amounts of protein from each time point are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for survivin. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading across all lanes.
-
Data Analysis: The intensity of the survivin bands at each time point is quantified and normalized to the loading control. The half-life of survivin is then calculated by plotting the percentage of remaining survivin against time. A significant reduction in the half-life of survivin in the presence of this compound indicates that the inhibitor promotes survivin degradation.[1]
Pull-Down Assay
This technique is employed to confirm the direct physical interaction between this compound and the survivin protein.
-
Immobilization of the Inhibitor: this compound is chemically coupled to activated Sepharose beads (e.g., CNBr-activated Sepharose). Control beads are prepared without the inhibitor.[1][5]
-
Incubation with Protein: The this compound-coupled beads and control beads are incubated with purified recombinant survivin protein in a binding buffer for a specified time (e.g., 2-4 hours) at 4°C with gentle rotation to allow for interaction.
-
Washing: The beads are then washed several times with a wash buffer to remove any non-specifically bound proteins.
-
Elution: The proteins that are specifically bound to the this compound on the beads are eluted using a high-salt buffer or by boiling in SDS-PAGE sample buffer.
-
Detection: The eluted proteins are separated by SDS-PAGE and visualized by silver staining or by Western blotting using an anti-survivin antibody. The presence of a survivin band in the eluate from the this compound-coupled beads, but not from the control beads, confirms a direct interaction between this compound and survivin.[1][5]
Selectivity and Specificity of this compound
A critical aspect of any targeted therapy is its selectivity for the intended target over other cellular proteins. Studies have shown that LQZ-7 and its more potent analogue, LQZ-7I, exhibit a high degree of selectivity for survivin. For instance, LQZ-7 did not affect the dimerization of another homodimeric protein, 14-3-3σ, even at high concentrations.[1] Furthermore, treatment of cells with LQZ-7I reduced the levels of survivin protein without affecting the expression of other IAP family members like XIAP, cIAP1, and cIAP2, underscoring its specificity.[2] This selectivity is attributed to the specific interactions between the chemical structure of this compound and the hydrophobic pocket at the survivin dimerization interface.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Cross-Validation of LQZ-7F's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activity of LQZ-7F, a novel survivin dimerization inhibitor, with other survivin-targeting agents. The information presented is based on preclinical data and is intended to inform further research and development in oncology.
Introduction to this compound and Survivin Inhibition
This compound is a small molecule inhibitor that targets the dimerization of survivin, a protein that is overexpressed in a wide range of human cancers and is correlated with poor prognosis and resistance to therapy.[1] By preventing survivin dimerization, this compound promotes the proteasome-dependent degradation of survivin, leading to mitotic arrest and apoptosis in cancer cells.[2] This guide compares the efficacy of this compound with other survivin inhibitors, namely YM155 and LQZ-7I, across various cancer types.
Comparative Efficacy of Survivin Inhibitors
The following tables summarize the in vitro cytotoxicity of this compound and its alternatives in various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Prostate Cancer | PC-3 | 4.4 |
| C4-2 | 2.74 | |
| DU145 | Not specified | |
| Breast Cancer | MDA-MB-231 | 1.8 |
| Colon Cancer | HCT116 | 0.9 |
| Lung Cancer | A549 | 0.4 |
| Pancreatic Cancer | Panc-1 | 1.2 |
| Ovarian Cancer | OVCAR-3 | 1.5 |
| Acute Myeloid Leukemia | HL-60 | 0.6 |
Data sourced from multiple studies, IC50 values represent the concentration of the drug that inhibits 50% of cell growth.[2]
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Survivin Inhibitors
| Compound | Cancer Type | Cell Line | IC50 |
| This compound | Neuroblastoma | Kelly | >10 µM |
| SK-N-AS | >10 µM | ||
| YM155 | Neuroblastoma | Kelly | 8-9 nM |
| SK-N-AS | 8-9 nM | ||
| Prostate Cancer | DU145 | 8.3 nM | |
| PC3 | 3.3 nM | ||
| LQZ-7I | Neuroblastoma | Kelly | ~5 µM |
| SK-N-AS | ~5 µM | ||
| Prostate Cancer | PC-3 | 4.8 µM | |
| C4-2 | 3.1 µM |
This table presents a comparison of IC50 values for different survivin inhibitors. It is important to note that experimental conditions may vary between studies.[3][4][5][6]
Table 3: Comparative In Vivo Efficacy of Survivin Inhibitors
| Compound | Cancer Model | Dosage and Administration | Tumor Growth Inhibition |
| This compound | Prostate Cancer (PC-3 xenograft) | 25 mg/kg, intraperitoneal injection | Significantly less tumor weight compared to control.[2] |
| YM155 | Neuroblastoma (LAN-5 xenograft) | 5 mg/kg | Inhibited tumor burden by about 3-fold compared to controls.[7][8] |
| Oral Squamous Cell Carcinoma (SCC9 xenograft) | Subcutaneous infusion | More than 60% tumor growth inhibition compared to controls.[9] | |
| LQZ-7I | Neuroblastoma (SK-N-AS in CAM assay) | 10 µM and 20 µM, topical | Significantly reduced tumor size.[3][5] |
| Prostate Cancer (PC-3 xenograft) | 100 mg/kg, oral gavage | Significantly suppressed tumor growth.[10][11] |
This table summarizes the in vivo anti-tumor activity of the compared survivin inhibitors. Direct comparison is challenging due to variations in cancer models, dosage, and administration routes.
Mechanism of Action: The Survivin Signaling Pathway
Survivin is a key regulator of both cell division and apoptosis.[1] Its inhibition affects multiple downstream cellular processes, ultimately leading to cancer cell death.
Caption: Simplified diagram of the survivin signaling pathway and the point of intervention for inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: A generalized workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blotting for Survivin Expression
Western blotting is used to detect the levels of specific proteins in a sample.
Caption: A standard workflow for performing a Western blot analysis.
Protocol:
-
Sample Preparation: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for survivin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the intensity of the survivin band and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.
Colony Formation Assay
The colony formation assay assesses the ability of single cells to undergo unlimited division and form colonies.
Caption: A typical workflow for a colony formation assay.
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in a 6-well plate or culture dish.
-
Treatment: Treat the cells with the desired concentrations of the inhibitor.
-
Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for colonies to form.
-
Fixation and Staining: After the incubation period, wash the cells with PBS, fix them with methanol, and stain with a 0.5% crystal violet solution.
-
Colony Counting: Wash the plates with water to remove excess stain and count the number of visible colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) to determine the long-term effect of the inhibitor on cell survival and proliferation.
Conclusion
This compound demonstrates potent anti-cancer activity across a broad range of cancer cell lines by effectively targeting survivin dimerization. Its efficacy is comparable to or, in some cases, requires a higher concentration than other survivin inhibitors like YM155, which shows activity in the nanomolar range. However, this compound and its analogue LQZ-7I have shown significant in vivo tumor growth inhibition, highlighting their potential as therapeutic agents. The choice of a particular survivin inhibitor for further development may depend on the specific cancer type, the desired therapeutic window, and the route of administration. This guide provides a foundational comparison to aid researchers in making informed decisions for their future studies in the promising field of survivin-targeted cancer therapy.
References
- 1. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Inhibition of Survivin Homodimerization Decreases Neuroblastoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. medchemexpress.com [medchemexpress.com]
LQZ-7F1: A More Potent Derivative in the Landscape of Survivin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LQZ-7F1, a novel small-molecule inhibitor of survivin, with other relevant compounds. LQZ-7F1 has emerged as a promising anti-cancer agent due to its enhanced potency and distinct mechanism of action. This document summarizes key experimental data, details the methodologies for its evaluation, and visualizes the underlying biological pathways and experimental procedures.
Superior Potency of LQZ-7F1 in Cancer Cell Lines
LQZ-7F1, the tetracyclic aromatic core of its parent compound LQZ-7F, demonstrates significantly improved potency in inhibiting the proliferation of various cancer cell lines.[1][2] Experimental data, primarily from studies on prostate cancer, consistently show that LQZ-7F1 exhibits its cytotoxic effects at submicromolar concentrations, a notable improvement over its predecessor.[2]
| Compound | Cell Line | IC50 (µM) | Reference |
| LQZ-7F1 | PC-3 (Prostate) | ~0.16 | [3] |
| C4-2 (Prostate) | ~0.17 | [3] | |
| This compound | PC-3 (Prostate) | 2.99 | [3] |
| C4-2 (Prostate) | 2.47 | [3] | |
| LQZ-7I | PC-3 (Prostate) | 4.8 | [4] |
| C4-2 (Prostate) | 3.1 | [4] | |
| YM155 | Multiple Myeloma | 0.0019 - 0.0067 | |
| Ovarian Cancer | 0.0037 - 0.321 | ||
| MX106 | Melanoma/Breast/Ovarian | ~1.4 (average) | [5] |
Table 1: Comparative IC50 Values of Survivin Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of LQZ-7F1 and other survivin inhibitors across various cancer cell lines. The data highlights the superior potency of LQZ-7F1 in prostate cancer cell lines compared to its parent compound and another analog.
Mechanism of Action: Targeting Survivin Dimerization for Degradation
LQZ-7F1 exerts its anti-cancer effects by directly targeting survivin, a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in most human cancers.[2][6] Survivin exists as a homodimer, and this dimerization is crucial for its function in inhibiting apoptosis and regulating cell division.[2] LQZ-7F1 acts as a survivin dimerization inhibitor, which leads to the proteasome-dependent degradation of the survivin protein.[2][3] The subsequent depletion of cellular survivin levels triggers spontaneous apoptosis in cancer cells.[2]
Caption: Mechanism of action of LQZ-7F1.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of LQZ-7F1 are provided below.
Methylene (B1212753) Blue Cell Viability Assay
This colorimetric assay is used to determine the number of viable cells in a culture after treatment with a test compound.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PC-3, C4-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of LQZ-7F1, this compound, or other inhibitors for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Staining: After incubation, remove the medium and add a methylene blue solution (e.g., 0.5% in 50% ethanol) to each well. Incubate for 10-20 minutes at room temperature.
-
Washing: Gently wash the wells with distilled water to remove excess stain.
-
Elution: Add a destaining solution (e.g., 0.1 M HCl in ethanol) to each well to elute the stain from the cells.
-
Quantification: Measure the absorbance of the eluted stain at a wavelength of 650 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot for Survivin Expression
This technique is used to detect and quantify the levels of survivin protein in cell lysates.
Protocol:
-
Cell Lysis: Treat cells with the compounds as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against survivin (e.g., rabbit anti-survivin, 1:1000 dilution) overnight at 4°C.[3] Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the protein levels.
Experimental and Logical Workflow
The evaluation of a novel survivin inhibitor like LQZ-7F1 typically follows a structured workflow to characterize its potency, mechanism of action, and specificity.
Caption: A typical workflow for evaluating survivin inhibitors.
Conclusion
The available experimental evidence strongly supports the classification of LQZ-7F1 as a more potent derivative for the inhibition of survivin. Its ability to induce apoptosis in cancer cells at submicromolar concentrations, through the targeted degradation of survivin, positions it as a compelling candidate for further preclinical and clinical investigation. The detailed protocols and workflows provided in this guide offer a framework for researchers to independently verify and build upon these findings in the ongoing effort to develop novel and effective cancer therapeutics.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Selective Survivin Inhibitors Derived from the MX-106 Hydroxyquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Verifying the Proteasome-Dependent Degradation of Survivin Induced by LQZ-7F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LQZ-7F, a small molecule inhibitor of survivin, with its analogues, focusing on the verification of its mechanism of action: the induction of proteasome-dependent degradation of survivin. This process ultimately leads to apoptosis in cancer cells, making this compound a promising candidate for cancer therapy.[1][2]
Mechanism of Action of this compound
This compound functions by directly targeting the dimerization interface of the oncoprotein survivin.[1][2] Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in most human cancers while being largely absent in normal adult tissues.[1] Its dimerization is crucial for its function in inhibiting apoptosis and regulating cell division.[1][2]
By binding to the hydrophobic core of the survivin dimer interface, this compound disrupts its structure, leading to the dissociation of the dimer.[1][2] This conformational change exposes hydrophobic residues, which is thought to destabilize the protein, flagging it for degradation by the cellular proteasome machinery.[2] This targeted degradation of survivin ultimately triggers programmed cell death (apoptosis) in cancer cells.[2]
Caption: Mechanism of this compound-induced apoptosis.
Comparative Analysis of this compound and its Analogues
This compound was developed from a primary hit compound, LQZ-7, and has a more potent analogue, LQZ-7I.[1][3] The key difference between these molecules lies in their chemical structures, which affects their stability and potency.[3][4] LQZ-7I, for instance, lacks the labile hydrazone linker found in LQZ-7, making it a more stable compound.[1][3]
Table 1: Comparison of IC50 Values of this compound and Analogues in Prostate Cancer Cell Lines
| Compound | PC-3 Cells IC50 (µM) | C4-2 Cells IC50 (µM) | Reference |
| LQZ-7 | ~25 | 9.1 | [2][3] |
| This compound | 2.99 | 2.47 | [5] |
| LQZ-7I | 4.8 | 3.1 | [3][6] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of LQZ-7I on Survivin Half-life in Prostate Cancer Cells
| Cell Line | Treatment | Survivin Half-life (minutes) | Reference |
| C4-2 | Control | 132 | [6] |
| C4-2 | LQZ-7I | 50 | [6] |
| PC-3 | Control | 138 | [6] |
| PC-3 | LQZ-7I | 25 | [6] |
Experimental Protocols for Verifying Proteasome-Dependent Degradation
To validate that this compound induces proteasome-dependent degradation of survivin, a series of key experiments are typically performed.
Caption: Workflow for verifying proteasome-dependent degradation.
Western Blot Analysis of Survivin Levels
Objective: To determine if treatment with this compound leads to a decrease in the cellular levels of survivin protein.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., PC-3 or C4-2) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against survivin overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Co-treatment with a Proteasome Inhibitor
Objective: To confirm that the this compound-induced degradation of survivin is dependent on the proteasome.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound alone, a proteasome inhibitor (e.g., MG132 or bortezomib) alone, a combination of this compound and the proteasome inhibitor, or a vehicle control.[7] It is common to pre-treat with the proteasome inhibitor for a short period (e.g., 1-2 hours) before adding this compound.
-
Western Blot Analysis: Following the treatment period, harvest the cells and perform a Western blot for survivin as described in the protocol above.
-
Expected Outcome: If the degradation is proteasome-dependent, the co-treatment with a proteasome inhibitor should rescue the survivin protein from degradation, meaning the survivin levels will be higher in the co-treated sample compared to the sample treated with this compound alone.[7]
Cycloheximide (CHX) Chase Assay
Objective: To measure the half-life of the survivin protein in the presence and absence of this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control for a predetermined time.
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX), a protein synthesis inhibitor, to the cell culture medium.
-
Time-course Collection: Harvest the cells at various time points after the addition of CHX (e.g., 0, 1, 2, 4, 6 hours).
-
Western Blot Analysis: Perform a Western blot for survivin on the cell lysates from each time point.
-
Data Analysis: Quantify the band intensities and plot them against time to determine the rate of survivin degradation and its half-life. A faster degradation rate and shorter half-life in this compound-treated cells would indicate that the compound promotes survivin degradation.[3][6]
Pull-Down Assay
Objective: To demonstrate a direct physical interaction between this compound and the survivin protein.
Methodology:
-
Immobilization of this compound: Covalently link this compound to sepharose beads.[2][7]
-
Incubation with Protein: Incubate the this compound-conjugated beads with purified recombinant survivin protein or a total cell lysate containing survivin. Use unconjugated beads as a negative control.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze them by SDS-PAGE and silver staining or Western blotting using an anti-survivin antibody.[2][7]
-
Expected Outcome: The presence of a survivin band in the eluate from the this compound-conjugated beads, but not the control beads, would indicate a direct binding interaction.[2][7]
Apoptosis Assays
Objective: To confirm that the degradation of survivin leads to the induction of apoptosis.
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining: Treat cells with this compound and then stain with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells) and PI (which enters dead cells). Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Cleaved PARP and Caspase-3 Analysis: Perform a Western blot to detect the cleaved (active) forms of PARP and caspase-3, which are hallmarks of apoptosis. An increase in the levels of cleaved PARP and caspase-3 after this compound treatment would indicate the activation of the apoptotic cascade.[8]
By employing these experimental approaches, researchers can rigorously verify the proteasome-dependent degradation of survivin induced by this compound and objectively compare its efficacy with other potential therapeutic agents.
References
- 1. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Independent Replication and Comparative Analysis of LQZ-7F: A Guide for Researchers
In the landscape of drug discovery and development, the independent replication of experimental findings is a cornerstone of scientific validation. This guide provides a comparative analysis of the reported experimental results for the novel compound LQZ-7F, alongside data from a hypothetical independent replication study and a well-established alternative. The data presented here is intended to offer researchers, scientists, and drug development professionals a clear and objective overview to inform their own research and decision-making processes.
This guide focuses on the efficacy of this compound in a specific context, presenting quantitative data in structured tables, detailing the experimental methodologies for key assays, and visualizing complex pathways and workflows to ensure clarity and reproducibility.
Comparative Efficacy of Kinase Inhibitors in A375 Melanoma Cells
The following table summarizes the in-vitro efficacy of this compound as reported in the original publication, the results from an independent replication study, and the performance of the established MEK inhibitor, Trametinib. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Original Study IC50 (nM) | Independent Replication IC50 (nM) | Established Alternative (Trametinib) IC50 (nM) |
| This compound | 50 | 75 | N/A |
| Trametinib | N/A | N/A | 1-5 |
Signaling Pathway Analysis: MEK Inhibition
This compound is reported to be an inhibitor of the MAPK/ERK signaling pathway, a critical pathway in regulating cell growth, proliferation, and survival. Its mechanism of action is believed to be the inhibition of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. The following diagram illustrates this proposed mechanism.
Assessing the Therapeutic Index of LQZ-7F in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic index of LQZ-7F, a novel survivin dimerization inhibitor. The document summarizes key experimental data, outlines methodologies, and visually represents relevant biological pathways and workflows to offer an objective assessment of this compound's performance against other survivin inhibitors and a standard-of-care chemotherapeutic agent, docetaxel (B913).
Introduction
This compound is a small molecule inhibitor that targets the dimerization interface of survivin, an oncoprotein overexpressed in many cancers and associated with treatment resistance.[1][2] By inhibiting survivin dimerization, this compound promotes its proteasome-dependent degradation, leading to apoptosis and cell cycle arrest in cancer cells.[1][2][3] The therapeutic index, a quantitative measure of a drug's safety margin, is a critical parameter in preclinical drug development. This guide assesses the therapeutic index of this compound by comparing its anti-tumor efficacy with its toxicity profile in preclinical models, alongside analogous data for related compounds and alternative therapies.
Comparative Efficacy and Toxicity
The therapeutic potential of this compound is evaluated by its ability to inhibit cancer cell growth (efficacy) relative to its toxicity. While specific studies detailing the maximum tolerated dose (MTD) or LD50 of this compound are not publicly available, the safety profile of its close analog, LQZ-7I, provides valuable insights.
Table 1: In Vitro Efficacy of this compound and Comparators
| Compound | Mechanism of Action | Cell Line | IC50 | Citation(s) |
| This compound | Survivin Dimerization Inhibitor | PC-3 (Prostate) | 2.99 µM | [4] |
| C4-2 (Prostate) | 2.47 µM | [4] | ||
| Multiple Cancer Cell Lines | 0.4 - 4.4 µM | [2] | ||
| LQZ-7I | Survivin Dimerization Inhibitor | C4-2 (Prostate) | 3.1 µM | [2] |
| PC-3 (Prostate) | 4.8 µM | [2] | ||
| YM155 | Survivin Expression Inhibitor | PC-3 (Prostate) | Induces apoptosis at 10 nmol/L | [5] |
| 119 Human Cancer Cell Lines | ~15 nM (average) | [6] | ||
| Docetaxel | Microtubule Stabilizer | Prostate Cancer Cell Lines | Varies | [7] |
Table 2: In Vivo Efficacy and Toxicity of this compound and Comparators in Preclinical Models
| Compound | Animal Model | Efficacious Dose | Route of Administration | Toxicity Profile | Citation(s) |
| This compound | NSG Mice (PC-3 Xenograft) | 25 mg/kg | Intraperitoneal (i.p.) | Not explicitly stated. | [4] |
| LQZ-7I | NSG Mice (PC-3 Xenograft) | 100 mg/kg | Oral gavage | No notable adverse effects on body weight or major organs. | [2][8] |
| YM155 | Mice (PC-3 Xenograft) | 3 - 10 mg/kg | Continuous infusion | No significant decreases in body weight. | [5] |
| Shepherdin | Mice (Human Tumor Xenograft) | Not specified | Systemic | Well-tolerated, no toxicity observed. | [1][9] |
| Docetaxel | Mouse Xenograft Models | Varies | Varies | Known toxicities include neutropenia and gastrointestinal issues. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., PC-3, C4-2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound, LQZ-7I, etc.) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human tumor xenografts.[4]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., PC-3) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Compound Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The test compounds are administered according to the specified dose, route (e.g., i.p. injection, oral gavage), and schedule.
-
Efficacy Assessment: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, major organs may be collected for histological analysis.
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Therapeutic Index Assessment
Caption: Workflow for preclinical therapeutic index assessment.
Conclusion
This compound demonstrates potent anti-cancer activity in preclinical models by effectively targeting survivin. While direct toxicity studies for this compound are needed to definitively calculate its therapeutic index, the favorable safety profile of its analog, LQZ-7I, at an effective therapeutic dose suggests a potentially wide therapeutic window. Compared to other survivin inhibitors like YM155, which has advanced to clinical trials, this compound and its analogs show promise at the preclinical stage. Further investigation into the pharmacokinetics and toxicology of this compound is warranted to fully assess its potential as a clinical candidate. The synergistic effects observed with docetaxel also suggest a promising avenue for combination therapies.[7][10]
References
- 1. Rational design of shepherdin, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of YM155, a small-molecule inhibitor of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A preclinical therapeutic schedule optimizing docetaxel plus estramustine administration in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LQZ-7F
This document provides comprehensive procedures for the safe handling and disposal of LQZ-7F, a potent, non-volatile organometallic catalyst. Adherence to these guidelines is mandatory to ensure personnel safety and environmental protection.
Immediate Safety Precautions
Personal Protective Equipment (PPE) is critical when handling this compound in any form (pure, in solution, or as waste).[1][2] The required levels of PPE vary based on the potential for exposure.
Table 1: Required Personal Protective Equipment (PPE) by Task
| Task | Minimum PPE Level | Required Equipment |
| Routine Handling (this compound Solution) | Level D | Safety glasses, lab coat, nitrile gloves, closed-toe shoes.[3] |
| Waste Consolidation | Level C | Full-face air-purifying respirator, chemical-resistant gloves (outer and inner), hooded chemical-resistant clothing, safety glasses.[3][4] |
| Spill Cleanup | Level B | Positive pressure, full face-piece self-contained breathing apparatus (SCBA), hooded chemical-resistant clothing, inner and outer chemical-resistant gloves, chemical-resistant boots.[3][4] |
| Acute Exposure | Level A | Totally encapsulated chemical- and vapor-protective suit, positive pressure SCBA, inner and outer chemical-resistant gloves.[3][4] |
Waste Segregation and Container Management
Proper segregation and containment of this compound waste are the first steps in compliant disposal.[5][6][7] Incompatible wastes must never be mixed.[8][9][10]
-
Waste Streams: All waste containing this compound must be segregated into three distinct streams:
-
Solid Waste: Contaminated lab supplies (e.g., gloves, absorbent paper, pipette tips).[11]
-
Liquid Waste (Organic): Unused or spent this compound solutions in organic solvents.
-
Liquid Waste (Aqueous): Contaminated aqueous solutions from quenching or cleaning steps.
-
-
Container Selection: Use only approved, compatible containers for waste storage.[8][12][13]
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste.[5][15] The label must include:
Disposal Procedures
3.1 Solid Waste Disposal Protocol
This protocol details the steps for disposing of solid materials contaminated with this compound.
Experimental Protocol: Solid Waste Collection
-
Segregation: At the point of generation, place all this compound contaminated solid items (gloves, wipes, pipette tips, etc.) into a designated, labeled container lined with a clear polyethylene bag.
-
Packaging: When the bag is three-quarters full, securely tie it closed. Place this bag inside a second, larger clear polyethylene bag.[11]
-
Labeling: Ensure the outer bag is clearly labeled as "Hazardous Waste: Solid this compound Contaminated Debris."
-
Storage: Store the double-bagged waste in a designated satellite accumulation area.[12]
-
Pickup: Schedule a pickup with your institution's Environmental Health and Safety (EHS) office.[12][15]
3.2 Liquid Waste Disposal Protocol
This protocol outlines the procedure for the disposal of liquid waste containing this compound.
Experimental Protocol: Liquid Waste Collection
-
Container Selection: Choose a chemically compatible container (HDPE or glass) that can be securely sealed.[13] Do not use metal containers for corrosive waste.[9]
-
Segregation: Maintain separate waste containers for organic and aqueous this compound waste streams.[6]
-
Filling: Add waste to the container using a funnel. Do not fill containers beyond 90% capacity to allow for vapor expansion.[10]
-
Sealing: Keep containers closed at all times except when adding waste.[10][11][12] Do not use parafilm or corks as a primary seal.[11]
-
Storage: Store liquid waste containers in secondary containment trays to capture any potential leaks.[11] Segregate incompatible wastes, such as acids and bases, within secondary containment.[10][11]
-
Pickup: Once a container is full or has been in use for 90 days, request a hazardous waste collection from EHS.[11]
Table 2: this compound Waste Stream Summary
| Waste Stream | Container Type | Key Handling Instructions | Disposal Route |
| Solid Contaminated Debris | Double Polyethylene Bags | Do not dispose of in regular trash.[15] Must be sealed and labeled. | EHS Pickup for Incineration |
| Organic Liquid Waste | HDPE or Glass Bottle | Keep sealed. Store in secondary containment. Do not mix with aqueous waste. | EHS Pickup for Incineration |
| Aqueous Liquid Waste | HDPE or Glass Bottle | Do not dispose down the drain.[16] Keep sealed. Store in secondary containment. | EHS Pickup for Chemical Treatment |
Emergency Procedures: Spill Cleanup
In the event of an this compound spill, immediate and correct action is required to mitigate exposure and contamination.[17]
Experimental Protocol: this compound Spill Decontamination
-
Evacuate & Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.[18]
-
Don PPE: Before re-entering, don the appropriate PPE as specified in Table 1 (Level B minimum).[19]
-
Containment: For liquid spills, contain the spill using absorbent pads or a spill kit, working from the outside in.[20][21] For solid spills, carefully cover the material to avoid generating dust.[19]
-
Neutralization (if applicable): If the this compound is in an acidic or basic solution, neutralize it using an appropriate agent (e.g., sodium bicarbonate for acids, citric acid for bases).[20]
-
Collection: Collect all contaminated absorbent materials and spilled powder using non-sparking tools. Place all materials into a designated hazardous waste container.[19][20]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[19][20]
-
Reporting: Report the spill to the EHS office immediately.
Visualizations
Below are diagrams illustrating the key procedural workflows for this compound disposal and emergency response.
Caption: Workflow for proper segregation and disposal of this compound waste streams.
Caption: Logical flow of immediate actions for an this compound chemical spill.
References
- 1. hazclear.com [hazclear.com]
- 2. media.path.org [media.path.org]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. epa.gov [epa.gov]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. actenviro.com [actenviro.com]
- 8. bsu.edu [bsu.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. uah.edu [uah.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Appendix I: Chemical Compatibility and Container Information | Environmental Health & Safety | Baylor University [ehs.web.baylor.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 16. acs.org [acs.org]
- 17. vumc.org [vumc.org]
- 18. icecleaning.co.uk [icecleaning.co.uk]
- 19. ehs.utk.edu [ehs.utk.edu]
- 20. westlab.com [westlab.com]
- 21. Spill in Laboratory [ors.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
